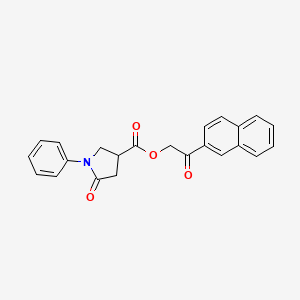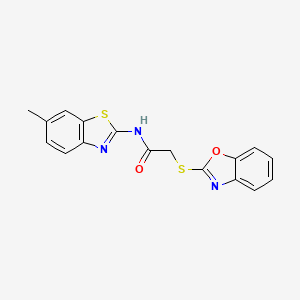
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of a propylsulfonyl group attached to the piperazine ring and a 3,4,5-trimethoxybenzyl group
Méthodes De Préparation
The synthesis of 1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
- The propylsulfonyl group is introduced via sulfonation reactions, where propylsulfonyl chloride reacts with the piperazine ring under basic conditions.
- The final step involves the attachment of the 3,4,5-trimethoxybenzyl group through nucleophilic substitution reactions, using appropriate benzyl halides and piperazine derivatives.
-
Industrial Production Methods
- Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Analyse Des Réactions Chimiques
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
- Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
- Substitution reactions often utilize alkyl halides or aryl halides in the presence of a base.
-
Major Products Formed
- Oxidation of the methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl group results in sulfides or thiols.
- Substitution reactions produce various benzyl-substituted derivatives.
Applications De Recherche Scientifique
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Serves as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Explored for its effects on cellular signaling pathways.
-
Medicine
- Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated as a candidate for drug development due to its unique structure.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets:
-
Molecular Targets and Pathways
- The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
- It can modulate receptor activity, influencing cellular signaling and physiological responses.
-
Pathways Involved
- The compound’s effects on cellular signaling pathways, such as the MAPK/ERK pathway, are of particular interest.
- Its interaction with oxidative stress pathways is also being explored.
Comparaison Avec Des Composés Similaires
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(Propylsulfonyl)-4-benzylpiperazine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine: The methylsulfonyl group alters the compound’s steric and electronic characteristics.
4-(3,4,5-Trimethoxybenzyl)piperazine: Absence of the sulfonyl group affects its solubility and interaction with biological targets.
-
Uniqueness
- The presence of both the propylsulfonyl and 3,4,5-trimethoxybenzyl groups imparts unique chemical and biological properties to the compound.
- Its dual functional groups allow for versatile reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C17H28N2O5S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-propylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H28N2O5S/c1-5-10-25(20,21)19-8-6-18(7-9-19)13-14-11-15(22-2)17(24-4)16(12-14)23-3/h11-12H,5-10,13H2,1-4H3 |
Clé InChI |
KSRVKVLAIUPPAE-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![2-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10877678.png)
![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10877696.png)
![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)

![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)
![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine](/img/structure/B10877732.png)

